Structural Scaffold Differentiation: 2-Position Pyridine Substitution vs. Anpirtoline (6-Position with Chlorine)
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride presents a distinct structural scaffold compared to anpirtoline hydrochloride (CAS 99201-87-3), the closest pharmacologically characterized analog. The target compound features a pyridine ring substituted at the 2-position with the piperidin-4-ylsulfanyl group, whereas anpirtoline is substituted at the 6-position with an additional chlorine atom at the 2-position [1]. This structural divergence fundamentally alters receptor pharmacology: anpirtoline acts as a highly potent 5-HT1B receptor agonist with Ki values of 28 nM (5-HT1B), 150 nM (5-HT1A), and 1490 nM (5-HT2), and also functions as a 5-HT3 antagonist with Ki = 29.5 nM . The target compound, lacking the 2-chloro substitution, presents a structurally simplified scaffold with undefined 5-HT receptor subtype selectivity, making it a distinct starting point for SAR exploration rather than a direct agonist tool compound. No direct head-to-head binding data are currently available for 2-(piperidin-4-ylsulfanyl)pyridine dihydrochloride against anpirtoline due to the absence of published biological characterization studies.
| Evidence Dimension | Receptor binding profile (Ki values) |
|---|---|
| Target Compound Data | Not yet reported; scaffold lacks 2-chloro substitution present in anpirtoline |
| Comparator Or Baseline | Anpirtoline hydrochloride (CAS 99201-87-3): 5-HT1B Ki = 28 nM; 5-HT1A Ki = 150 nM; 5-HT2 Ki = 1490 nM; 5-HT3 Ki = 29.5 nM |
| Quantified Difference | Structural divergence only; quantitative receptor binding data unavailable for target compound |
| Conditions | Radioligand binding assays using cloned human 5-HT receptor subtypes expressed in cell lines |
Why This Matters
Procurement decisions must account for the absence of 2-chloro substitution in the target compound, which precludes direct substitution for anpirtoline in 5-HT receptor pharmacology studies requiring established agonist activity.
- [1] Radl S, Hafner W, Hezky P, Krejci I, Proska J, Taimr J. Molecular modification of anpirtoline, a non-opioid centrally acting analgesic. Collection of Czechoslovak Chemical Communications. 1999;64(2):363-376. View Source
